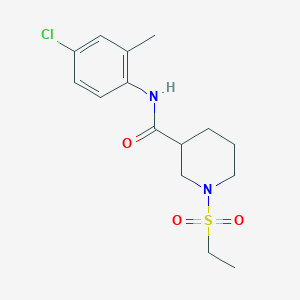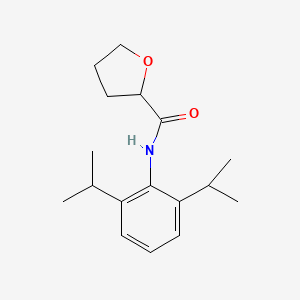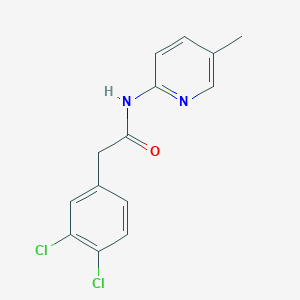![molecular formula C19H22ClN3O3 B4690105 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Vue d'ensemble
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as CEP-26401, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme phosphodiesterase 1 (PDE1), which is involved in the regulation of intracellular signaling pathways.
Mécanisme D'action
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a potent and selective inhibitor of PDE1, which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE1, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This increase in cAMP and cGMP levels leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmission, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase the levels of cAMP and cGMP in the brain, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and neuroprotection. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease and asthma, indicating its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for lab experiments. The compound is highly selective for PDE1 and has been shown to have minimal off-target effects. In addition, this compound has good bioavailability and can be administered orally or intravenously. However, there are also some limitations to using this compound in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. In addition, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several future directions for the study of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One potential application for the compound is in the treatment of cognitive dysfunction associated with aging and Alzheimer's disease. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials. In addition, the anti-inflammatory effects of this compound may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to investigate the mechanisms underlying the anti-inflammatory effects of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of cognitive dysfunction associated with aging and Alzheimer's disease. In addition, the compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma.
Propriétés
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-15-1-2-17-16(10-15)13(11-21-17)3-4-23-12-14(9-18(23)24)19(25)22-5-7-26-8-6-22/h1-2,10-11,14,21H,3-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVULLEAMGYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4690046.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4690057.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4690075.png)
![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)

![N-allyl-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4690130.png)
